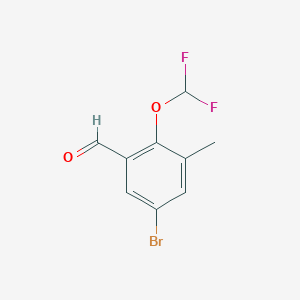

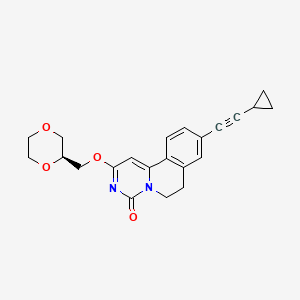

4H-Pyrimido(6,1-a)isoquinolin-4-one, 9-(2-cyclopropylethynyl)-2-((2S)-1,4-dioxan-2-ylmethoxy)-6,7-dihydro-

概要

説明

GLPG-1205は、線維化プロセスにおいて重要な役割を果たすGタンパク質共役受容体84(GPR84)の選択的機能的アンタゴニストです。 この化合物は、特発性肺線維症やその他の炎症性疾患の治療における潜在的な治療効果について調査されています .

科学的研究の応用

Chemistry: Used as a tool compound to study GPR84-related pathways and mechanisms.

Industry: Potential applications in developing new anti-inflammatory and antifibrotic drugs.

作用機序

GLPG-1205は、Gタンパク質共役受容体84を選択的に阻害することにより効果を発揮します。この阻害は、炎症と線維化に関与する下流のシグナル伝達経路の活性化を阻害します。 この化合物は、単球や好中球などの免疫細胞の遊走と活性化を効果的に抑制し、炎症反応を軽減します .

生化学分析

Biochemical Properties

GLPG1205 plays a significant role in biochemical reactions by inhibiting the GPR84 receptor, which is primarily expressed on white blood cells such as polymorphonuclear cells and monocytes/macrophages . The compound inhibits GPR84-induced neutrophil migration in vitro, thereby reducing inflammation. In a mouse model of inflammatory bowel disease, GLPG1205 dose-dependently decreased disease activity, histological activity, neutrophil influx, and colonic myeloperoxidase content .

Cellular Effects

GLPG1205 has been shown to influence various cellular processes. In studies involving idiopathic pulmonary fibrosis, GLPG1205 demonstrated antifibrotic effects by reducing ligand binding to GPR84 . This reduction in ligand binding leads to decreased neutrophil migration and inflammation, ultimately improving cellular function. Additionally, GLPG1205 has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of GLPG1205 involves its selective antagonism of the GPR84 receptor. By binding to GPR84, GLPG1205 inhibits the receptor’s activation by medium-chain free fatty acids, thereby preventing downstream signaling events that lead to inflammation and fibrosis . This inhibition results in reduced neutrophil migration, decreased inflammatory responses, and improved tissue health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GLPG1205 have been observed to change over time. The compound has demonstrated stability and sustained efficacy in reducing inflammation and fibrosis over extended periods . Long-term studies have shown that GLPG1205 maintains its therapeutic effects without significant degradation, making it a promising candidate for chronic conditions.

Dosage Effects in Animal Models

The effects of GLPG1205 vary with different dosages in animal models. In a mouse model of inflammatory bowel disease, GLPG1205 dose-dependently decreased disease activity and histological activity . Higher doses of GLPG1205 have been associated with more pronounced therapeutic effects, while lower doses still provide significant benefits. At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization .

Metabolic Pathways

GLPG1205 is involved in metabolic pathways related to inflammation and fibrosis. By inhibiting GPR84, GLPG1205 affects the metabolic flux of medium-chain free fatty acids and their downstream signaling pathways . This inhibition leads to changes in metabolite levels and reduced inflammatory responses, contributing to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, GLPG1205 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy. The transport and distribution of GLPG1205 are crucial for its ability to exert its effects on inflammation and fibrosis.

Subcellular Localization

The subcellular localization of GLPG1205 plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that GLPG1205 can effectively interact with its target receptor, GPR84, and inhibit its activation, leading to reduced inflammation and fibrosis.

準備方法

GLPG-1205の発見には、20万以上の小分子のハイスループットスクリーニングが関与していました。最初のヒット化合物は、ベンジルアミンおよびメトキシ置換基に焦点を当てた構造修飾によって最適化されました。 最終的な化合物GLPG-1205は、シクロプロピルエチニル基とジオキサン環を組み込むことによって合成されました .

化学反応の分析

GLPG-1205は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することがあります。

還元: 還元反応は、分子内の官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件および試薬によって異なります。

科学研究への応用

化学: GPR84関連の経路とメカニズムを研究するためのツール化合物として使用されます。

生物学: 単球や好中球の遊走や活性化など、免疫細胞の機能を調節する役割について調査されています.

類似化合物との比較

GLPG-1205は、Gタンパク質共役受容体84アンタゴニストとしての高い選択性と効力を持つ点でユニークです。類似の化合物には、以下が含まれます。

PBI-4050: 効力が低い、非選択的なGタンパク質共役受容体84アンタゴニストです。

ニンテダニブ: 特発性肺線維症に使用されるチロシンキナーゼ阻害剤ですが、作用機序が異なります。

GLPG-1205は、Gタンパク質共役受容体84に特異的に標的を絞り、他の治療法と比較して副作用が少ない可能性があるため、際立った特徴があります .

特性

IUPAC Name |

9-(2-cyclopropylethynyl)-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-22-23-21(28-14-18-13-26-9-10-27-18)12-20-19-6-5-16(4-3-15-1-2-15)11-17(19)7-8-24(20)22/h5-6,11-12,15,18H,1-2,7-10,13-14H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBAWVGZNJIROV-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OCC5COCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#CC2=CC3=C(C=C2)C4=CC(=NC(=O)N4CC3)OC[C@@H]5COCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445847-37-9 | |

| Record name | GLPG-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445847379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-1205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9WR6LRA5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3047717.png)